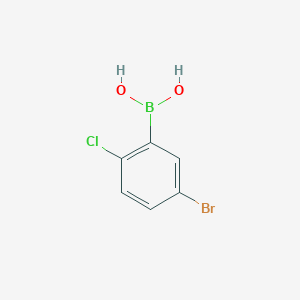

5-Bromo-2-chlorophenylboronic acid

Description

5-Bromo-2-chlorophenylboronic acid (CAS: 774608-50-3) is a halogenated arylboronic acid with the molecular formula C₆H₅BBrClO₂ and an average molecular weight of 235.27 g/mol . Its monoisotopic mass is 233.92545, and it exhibits a boiling point of 359.8 ± 52.0 °C, a density of 1.8 ± 0.1 g/cm³, and a logP value of 2.89, indicating moderate hydrophobicity . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUGPRLLWXXECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284035 | |

| Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774608-50-3 | |

| Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774608-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorophenylboronic acid typically involves the borylation of 5-bromo-2-chlorophenyl halides. One common method is the reaction of 5-bromo-2-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves bromination, chlorination, and subsequent borylation steps. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chlorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Reduction: Reducing agents such as sodium borohydride can reduce the boronic acid group to a borane derivative.

Major Products: The major products formed from these reactions include biaryl compounds in Suzuki-Miyaura coupling, boronate esters in oxidation reactions, and borane derivatives in reduction reactions .

Scientific Research Applications

5-Bromo-2-chlorophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 5-Bromo-2-chlorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl group of the boronic acid and an aryl halide . The molecular targets and pathways involved include the palladium catalyst and the base, which help in the activation and stabilization of the reaction intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Physical and Chemical Properties

The reactivity and physical properties of arylboronic acids are heavily influenced by the electronic and steric effects of substituents. Below is a comparative analysis with key analogs:

Table 1: Key Properties of 5-Bromo-2-chlorophenylboronic Acid and Analogs

Key Observations:

Halogen Substituents :

- The chloro group in this compound is electron-withdrawing, increasing the acidity of the boronic acid and enhancing its reactivity in cross-couplings compared to analogs with electron-donating groups (e.g., methoxy) .

- Replacing Cl with F (as in 5-bromo-2-fluorophenylboronic acid) reduces molecular weight and may improve solubility in polar solvents due to fluorine’s electronegativity .

Multi-Substituted Derivatives :

Reactivity in Suzuki-Miyaura Couplings

- However, the chloro substituent remains inert under standard Suzuki conditions, directing reactivity to the bromine site .

- In contrast, 5-bromo-2-methoxyphenylboronic acid exhibits slower coupling rates due to the electron-donating methoxy group, which deactivates the aromatic ring .

- 5-Bromo-2-fluorophenylboronic acid may show faster coupling kinetics than the chloro analog due to fluorine’s smaller size and stronger inductive effects .

Purity and Commercial Availability

Biological Activity

5-Bromo-2-chlorophenylboronic acid is a boronic acid derivative with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in drug development, particularly as an intermediate in synthesizing various therapeutic agents. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the chemical formula , indicating the presence of bromine and chlorine substituents on a phenyl ring. This structural configuration contributes to its reactivity and biological properties. The compound typically appears as a white to off-white crystalline solid, with moderate solubility in organic solvents.

Mechanisms of Biological Activity

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with various biological targets through reversible covalent bonding. These interactions can affect enzyme activity, cellular signaling pathways, and molecular recognition processes. Key mechanisms include:

- Enzyme Inhibition : Boronic acids can inhibit enzymes such as proteases and kinases by forming stable complexes with their active sites.

- Antioxidant Activity : Some studies suggest that boronic acids possess antioxidant properties, potentially mitigating oxidative stress in cells.

- Antibacterial and Anticancer Effects : Research indicates that certain boronic acid derivatives exhibit antibacterial and anticancer activities by disrupting cellular functions in pathogens or cancer cells.

Pharmacological Studies

Several studies have documented the pharmacological effects of this compound and related compounds:

- Anticancer Activity : A study demonstrated that boronic acid derivatives can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. For instance, derivatives showed cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potent activity ( ).

- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains. A recent investigation reported that phenyl boronic acid derivatives exhibited significant antibacterial activity against Escherichia coli at concentrations as low as 6.50 mg/mL ( ).

- Enzyme Inhibition : Studies have highlighted the ability of these compounds to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases ( ).

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation, with notable efficacy against MCF-7 cells. The study concluded that the compound's mechanism involved the disruption of cell cycle progression and induction of apoptosis.

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent for bacterial infections.

Data Summary

| Biological Activity | IC50 Value (µg/mL) | Target Organism/Cell Line |

|---|---|---|

| Anticancer (MCF-7) | 18.76 | Breast Cancer |

| Antibacterial (E.coli) | 6.50 | Bacterial Infection |

| Acetylcholinesterase Inhibition | 115.63 | Neurodegenerative Targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.